Palmitoylcarnitine

Vue d'ensemble

Description

Palmitoylcarnitine is a lipid metabolite known for its role in mitochondrial fatty acid oxidation and as an intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids . It has been implicated in the pathogenesis of myocardial ischemia due to its accumulation in ischemic myocardium and its effects on cellular functions, particularly in vascular endothelium . This compound is also recognized for its surfactant properties, capable of solubilizing biological membranes, which may explain the necessity for coenzyme A-carnitine-coenzyme A acyl exchange during mitochondrial fatty acid import .

Synthesis Analysis

This compound can be synthesized in the body as a metabolic intermediate of the fatty acid incorporation pathway. It is involved in the transport of long-chain acyl groups through membrane barriers, facilitated by enzymes such as carnitine long-chain acyltransferase . The synthesis and utilization of this compound are crucial for the regulation of the mitochondrial CoA/acyl-CoA ratio and for supplying substrates for β-oxidation to mitochondria .

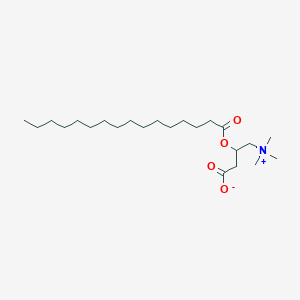

Molecular Structure Analysis

The molecular structure of this compound contributes to its function and interaction with biological membranes. It is amphiphilic, resembling structural aspects of a lysolecithin, and can form gel-phase bilayers with interdigitated hydrocarbon chains at low temperatures. Upon heating, it transitions to a hexagonal phase, indicating its ability to adopt different structural conformations in response to environmental conditions .

Chemical Reactions Analysis

This compound participates in various chemical reactions within the body. It can act as an inhibitor of calcium-activated, phospholipid-dependent protein kinase (protein kinase C), affecting tumor promotion and epidermal ornithine decarboxylase activity in mouse skin . Additionally, it has been shown to modify the function of vascular endothelium by influencing endothelium-dependent relaxation and intracellular calcium regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its surfactant nature and ability to perturb membrane structures, are significant in its biological functions. It can bind to and disrupt phosphatidylcholine bilayers, leading to vesicle leakage and, at higher concentrations, complete membrane solubilization. These properties are distinct from those of palmitoyl-coenzyme A, which does not cause leakage or solubilization, highlighting the unique role of this compound in cellular processes . Moreover, its interactions with Ca2+ channels suggest that it may serve as an endogenous modulator of channel function, particularly during myocardial ischemia .

Applications De Recherche Scientifique

Effet anti-tumoral dans le cancer du foie

La palmitoylcarnitine (Pcar) a été trouvée pour avoir un effet anti-tumoral synergique lorsqu'elle est combinée avec le dasatinib, un inhibiteur de la tyrosine kinase, dans le traitement du cancer du foie . La Pcar déclenche l'apoptose mitochondriale dans les cellules cancéreuses en augmentant le taux de respiration mitochondriale et en stimulant la production de H2O2, induisant ainsi un stress oxydatif . L'exposition combinée à la Pcar et au dasatinib a inhibé la croissance cellulaire, la prolifération et l'efficacité d'invasion des cellules cancéreuses plus que le traitement par un seul médicament .

Médiateur immunologique lors d'une infection à Salmonella Typhimurium

La recherche a identifié la this compound comme un médiateur immunologique lors d'une infection à Salmonella Typhimurium . Des niveaux élevés de PalC ont été trouvés aux loci d'infection à S. Typhimurium et de perturbation dans les ganglions lymphatiques mésentériques (MLNs) . Les cellules MLN traitées avec PalC ex vivo ont montré une réduction des cellules CD4+CD25+ T et une augmentation du nombre de cellules B220+CD19+ B .

Rôle dans l'estérification des acides gras

La this compound joue un rôle essentiel dans le système de transport pour l'estérification des acides gras dans la membrane mitochondriale . Elle est impliquée dans le processus réalisé par la carnitine palmitoyltransférase 1 (CPT1), la CPT2 et la translocase carnitine-acylcarnitine (CACT) .

Mécanisme D'action

Target of Action

Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway and plays a significant role in regulating host immune responses .

Mode of Action

This compound interacts directly with the CPT system . It also has been reported to interact with protein kinase C , enhancing its activity in the presence of certain compounds while inhibiting its basal activity .

Biochemical Pathways

This compound is involved in the tricarboxylic acid cycle (TCA cycle) to generate energy . It is utilized in the TCA cycle through a process known as beta-oxidation , which yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .

Pharmacokinetics

This compound is an ester derivative of carnitine involved in the metabolism of fatty acids . During the TCA cycle, fatty acids undergo beta-oxidation to produce energy in the form of ATP . The mitochondrial membrane prevents the entry of long-chain fatty acids, so the conversion of fatty acids such as palmitic acid is key . Palmitic acid is first converted to Palmitoyl-CoA, which can freely pass the outer mitochondrial membrane . The Palmitoyl-CoA is then enzymatically transformed into this compound via the Carnitine O-palmitoyltransferase family . The this compound is then actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the this compound is transformed back to the palmitoyl-CoA form .

Result of Action

The action of this compound leads to the generation of significant amounts of energy. The beta-oxidation of this compound yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle . Each NADH generates 2.5 ATP in the ETC and FADH2 generates 1.5 ATP . This totals to 108 ATP, but 2 ATP are consumed to generate the initial Palmitoyl-CoA, leaving a net gain of 106 ATP .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been reported that this compound has properties as a surfactant, with a capacity to solubilize biological membranes similar to that of many synthetic detergents used in the biochemical laboratory . This suggests that the cellular environment and the presence of other compounds can influence the action, efficacy, and stability of this compound.

Orientations Futures

Palmitoylcarnitine has shown potential as a diagnostic marker in newborns for primary carnitine deficiency . It has also demonstrated a synergistic anti-tumor effect with Dasatinib in liver cancer treatment . Furthermore, it has been identified as a potential metabolic biomarker in common ocular diseases . These findings suggest promising future directions for the use of this compound in medical applications.

Relevant Papers

Several papers have been published on this compound. For instance, a study found that this compound potentiates plasmin and tPA to inhibit thrombosis . Another paper discussed the synergistic anti-tumor effect of this compound and Dasatinib in liver cancer . These papers provide valuable insights into the potential applications of this compound in medical research and treatment.

Propriétés

IUPAC Name |

3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRQXKHMYMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895028 | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1935-18-8 | |

| Record name | (±)-Palmitoyl carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1935-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL CARNITINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

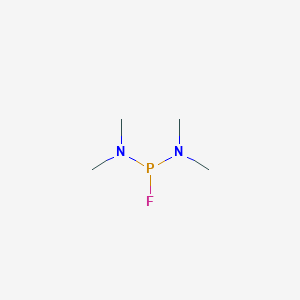

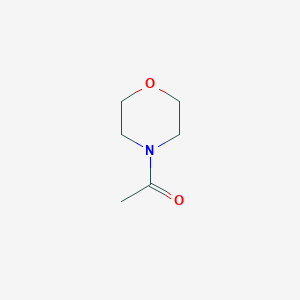

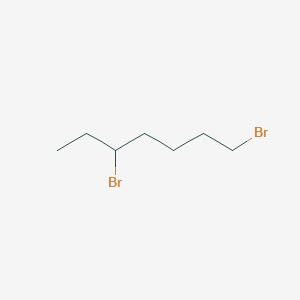

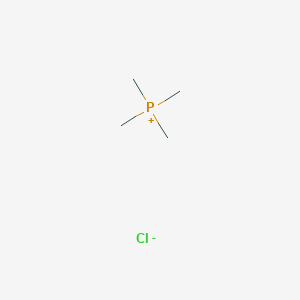

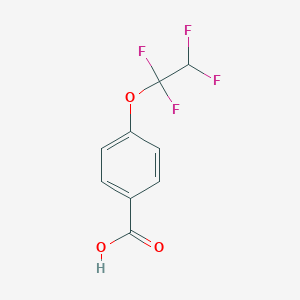

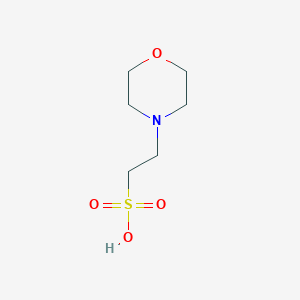

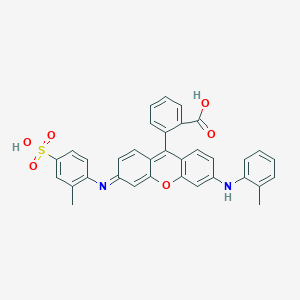

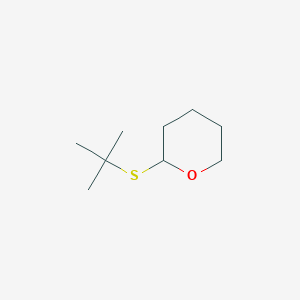

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Palmitoylcarnitine exerts its effects through various mechanisms, primarily interacting with:

- Mitochondria: this compound is a long-chain acylcarnitine that can enter the mitochondria and undergo β-oxidation, influencing mitochondrial respiration and potentially inducing oxidative stress. [] Studies show it can inhibit complex IV of the electron transport chain, leading to increased reactive oxygen species (ROS) production and activation of reperfusion injury salvage kinases in cardiomyocytes. []

- Protein Kinase C (PKC): this compound has been shown to modulate PKC activity, particularly PKCβII. It decreases PKCβII autophosphorylation and disrupts the complex formation between PKCβII and its receptor RACK1, influencing downstream signaling pathways. [] It can also affect the expression, phosphorylation, and localization of the PKC substrate B-50 protein in neuroblastoma cells. []

- Cellular Membranes: Due to its amphiphilic nature, this compound can interact with cell membranes, potentially altering membrane fluidity and permeability. [] This interaction can influence ion channel activity, such as inhibiting the transient outward potassium current (Ito) in ventricular myocytes, potentially affecting cardiac excitability. [, ]

- Regulation of insulin signaling: this compound can interfere with insulin signaling by activating protein tyrosine phosphatase 1B (PTP1B), leading to dephosphorylation of the insulin receptor and reduced Akt phosphorylation, ultimately contributing to insulin resistance. []

- Influence on neuronal differentiation: this compound promotes differentiation in neuroblastoma cells, potentially through its effects on PKC activity and B-50 protein regulation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.